molecular formula C14H11FN2O B6178728 [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 1539624-20-8

[1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B6178728
CAS No.: 1539624-20-8
M. Wt: 242.2
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Description

[1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol: is a chemical compound that belongs to the class of benzodiazoles It features a benzodiazole ring fused with a fluorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methanol moiety is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzodiazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its benzodiazole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or antimicrobial activity .

Mechanism of Action

The mechanism of action of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol lies in its specific combination of a benzodiazole ring with a fluorophenyl group and a methanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1539624-20-8

Molecular Formula

C14H11FN2O

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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